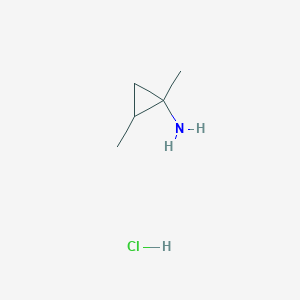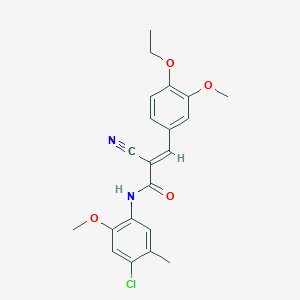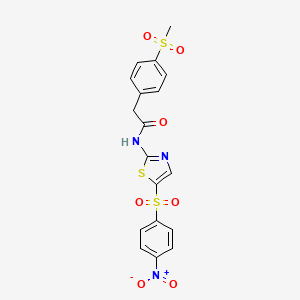![molecular formula C17H34N4O B2396420 N-叔丁基-4-[(2,4-二甲基哌嗪-1-基)甲基]哌啶-1-甲酰胺 CAS No. 1421450-84-1](/img/structure/B2396420.png)
N-叔丁基-4-[(2,4-二甲基哌嗪-1-基)甲基]哌啶-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-TERT-BUTYL-4-[(2,4-DIMETHYLPIPERAZIN-1-YL)METHYL]PIPERIDINE-1-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H34N4O and its molecular weight is 310.486. The purity is usually 95%.
BenchChem offers high-quality N-TERT-BUTYL-4-[(2,4-DIMETHYLPIPERAZIN-1-YL)METHYL]PIPERIDINE-1-CARBOXAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-TERT-BUTYL-4-[(2,4-DIMETHYLPIPERAZIN-1-YL)METHYL]PIPERIDINE-1-CARBOXAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学和药物开发
N-叔丁基-4-[(2,4-二甲基哌嗪-1-基)甲基]哌啶-1-甲酰胺中哌嗪环的构象灵活性使其具有多种生物活性。研究人员一直在探索它作为合成新型有机化合物的构建块的潜力,包括:
- 抗菌活性: 体外研究表明,该化合物对革兰氏阳性菌(金黄色葡萄球菌和枯草芽孢杆菌)和革兰氏阴性菌(大肠杆菌和铜绿假单胞菌)菌株具有中等抗菌活性 .
- 抗真菌活性: 该化合物已表现出抗真菌特性,这对于开发抗真菌剂可能很有价值 .
- 抗癌潜力: 对其抗癌作用的研究正在进行中,突出了其作为药物开发先导化合物的潜力 .
- 抗寄生虫特性: N-叔丁基-4-[(2,4-二甲基哌嗪-1-基)甲基]哌啶-1-甲酰胺可能在对抗寄生虫感染中发挥作用 .
- 抗组胺和抗抑郁活性: 这些额外的活性突出了其在药物化学中的多功能性 .
范德他尼中间体
N-叔丁基-4-[(2,4-二甲基哌嗪-1-基)甲基]哌啶-1-甲酰胺是范德他尼合成中的关键中间体,范德他尼是一种用于癌症治疗的酪氨酸激酶抑制剂 . 它在合成途径中的战略性位置使其对生产这种靶向抗癌药物至关重要。
生物学研究和分子相互作用
研究人员已经研究了相关化合物的晶体结构,揭示了它们的分子排列和相互作用。例如:
- 单晶X射线衍射分析: N-叔丁基-4-[(2,4-二甲基哌嗪-1-基)甲基]哌啶-1-甲酰胺的晶体结构已经阐明,揭示了其线性形状和分子间相互作用 .
- Hirshfeld表面分析: 对分子间相互作用和晶体堆积的详细研究提供了对其在固态结构中的行为的见解 .
炎症和免疫反应
有趣的是,相关化合物已在炎症和免疫调节的背景下得到探索。例如:
材料科学和晶体工程
N-叔丁基-4-[(2,4-二甲基哌嗪-1-基)甲基]哌啶-1-甲酰胺及其类似物的晶体结构有助于我们了解晶体工程原理和材料性能 . 这些见解可以为功能材料的设计提供信息。
化学合成和修饰
由于其易于修饰性、水溶性和氢键形成能力,将哌嗪环整合到药物发现中是一种有价值的合成策略 . 研究人员继续探索其化学反应性和衍生化可能性。
属性
IUPAC Name |
N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O/c1-14-12-19(5)10-11-21(14)13-15-6-8-20(9-7-15)16(22)18-17(2,3)4/h14-15H,6-13H2,1-5H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODBOMMXLITBOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)NC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2396338.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2396339.png)





![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)


![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)
![[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B2396357.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)
